4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine, commonly known as SB-202474, is a synthetic organic compound frequently employed in biochemical and pharmacological research. It serves as a structurally similar, inactive analog of the pyridinyl imidazole compound, SB-203580, a potent and selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) [, , , , , , ]. This inactive nature makes SB-202474 a crucial negative control in experiments studying the effects of p38 MAPK inhibition.
SB 202474, chemically known as 4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine, is a synthetic compound primarily used in biochemical research as a negative control in studies involving p38 mitogen-activated protein kinase (MAPK) inhibitors. It serves as a structural analog to more potent inhibitors like SB 202190 and SB 203580, which specifically target p38α and p38β MAP kinases. The compound is characterized by its unique imidazole and pyridine structure, which contributes to its biochemical activity and solubility in organic solvents such as dimethyl sulfoxide and methanol .
The synthesis of SB 202474 involves several key steps:
SB 202474 has a complex molecular structure that can be described as follows:
The structural representation highlights the arrangement of atoms and functional groups, which are critical for its interaction with biological targets .
SB 202474 is involved in various chemical reactions, including:
These reactions are fundamental for modifying SB 202474 to explore its chemical properties and potential applications.
SB 202474 acts primarily as a negative control in studies investigating the p38 MAPK pathway. Unlike its active counterparts (SB 202190 and SB 203580), it does not inhibit p38 MAPK activity but serves as a reference compound to distinguish specific effects during experimental assays.
The mechanism involves:
This understanding aids researchers in delineating the roles of active versus inactive compounds in biochemical pathways.
The physical and chemical properties of SB 202474 include:
These properties are essential for laboratory handling and application in experimental settings .
SB 202474 is predominantly utilized in scientific research, particularly in studies involving:
SB 202474 (CAS 172747-50-1) is a chemically engineered pyridinyl imidazole compound specifically designed to serve as a negative control in studies investigating p38 mitogen-activated protein kinase (MAPK) signaling pathways. Unlike its structural analogs SB 202190 and SB 203580, SB 202474 exhibits no inhibitory activity against p38α or p38β isoforms, even at concentrations up to 100 µM. This functional inertness is critical for distinguishing true p38-mediated effects from non-specific cellular responses in experimental models [1] [3] [8].
In blastocyst formation studies, SB 202474 was instrumental in validating p38 MAPK's role in tight junction regulation. When embryos were treated with 20 µM SB 202474, no significant reduction in blastocyst diameter occurred compared to controls (53.20 ± 2.37 microns vs. 54.87 ± 0.62 microns). Conversely, active p38 inhibitors like SB 220025 caused dose-dependent reductions (47.01 ± 0.84 microns at 20 µM). This confirmed that impaired blastocyst expansion resulted specifically from p38 inhibition rather than compound toxicity [2]. Similarly, neural stem cell (NSC) proliferation studies demonstrated that SB 202474 treatment failed to induce neurosphere expansion, whereas active inhibitors (SB 202190/SB 203580) enhanced NSC growth rates by >50%. This established p38 MAPK as an intrinsic negative regulator of NSC proliferation [5].
Table 1: Functional Comparison of SB 202474 and Active p38 Inhibitors
Property | SB 202474 | SB 203580 | SB 202190 |
---|---|---|---|
p38α Inhibition (IC₅₀) | >100 µM | 0.3–0.5 µM | 0.05–0.1 µM |
Effect on Blastocyst Size | No change | 25% reduction | 28% reduction |
Neural Stem Cell Proliferation | Baseline | >50% increase | >50% increase |
Melanogenesis Suppression | Yes | Yes | Yes |
The molecular architecture of SB 202474 (C₁₇H₁₇N₃O; MW 279.34 g/mol) features a conserved pyridinyl imidazole core identical to active p38 inhibitors, with strategic modifications that abolish kinase binding. Specifically, the absence of a 4-fluorophenyl group (present in SB 202190) and substitution at the C4 position disrupt hydrogen bonding with the p38 ATP-binding pocket's hinge region. This preserves physicochemical properties—including solubility, cell permeability, and protein binding—while eliminating target engagement [4] [8] [9].
This structural mimicry introduces critical experimental design considerations:
SB 202474 enables rigorous validation of p38 MAPK pathway specificity through three complementary frameworks:
A. Pharmacological Specificity Controls
Co-administration with active inhibitors (e.g., 5 µM SB 220025 + 20 µM SB 202474) identifies scaffold-related artifacts. In blastocyst assays, only SB 220025 disrupted tight junction permeability, while SB 202474-treated embryos matched untreated controls in TJP1 localization and Aqp3 expression [2].
B. Genetic Rescue Experiments
Combining SB 202474 with p38α/β siRNA confirms target specificity. When p38 was knocked down in melanocytes, melanogenesis increased by 40%, whereas SB 202474 treatment suppressed it. This discordance confirmed that melanin inhibition by pyridinyl imidazoles occurs via p38-independent mechanisms [8].
C. Cross-Pathway Profiling
SB 202474 controls for off-target kinase inhibition. In ERK phosphorylation assays, 10 µM SB 202474 caused no alteration in phospho-ERK fluorescence intensity, whereas active p38 inhibitors may cross-inhibit JNK at high concentrations. This ensures observed phenotypes derive solely from p38 suppression [2] [9].
Table 2: Applications of SB 202474 in Validating p38 MAPK Studies
Experimental Context | SB 202474 Role | Key Outcome |
---|---|---|
Blastocyst Cavitation (Mouse) | Negative control for SB 220025 | Confirmed p38 regulates TJ assembly, not osmotic stress |
Neural Stem Cell Proliferation | Control for SB 202190/SB 203580 | Verified p38α knockdown mimics inhibitor effects |
Melanogenesis (B16 Cells) | Exposed off-target tyrosinase inhibition | Identified ubiquitin-proteasome pathway involvement |
LPS-Induced Inflammation | Control for cytokine suppression assays | Ruled out endotoxin scavenging by imidazole core |
These frameworks address a key limitation of pharmacological inhibitors: scaffold-driven artifacts. For example, in rhabdomyosarcoma studies, U0126 (MEK inhibitor)-induced p21WAF1 expression was unchanged by SB 202474 but blocked by p38 inhibitors, confirming pathway crosstalk was p38-specific [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7